

Application Note: Determination of Metolcarb in Biological Tissues

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Compound of Interest

Compound Name: Metolcarb-d3

Cat. No.: B12414777

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Introduction

Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide used to control a variety of sucking insects in agricultural applications.[1][2] Due to its potential for human exposure and its mechanism of action as an acetylcholinesterase inhibitor, it is crucial to have reliable and sensitive methods for its determination in biological tissues.[2] This document provides detailed protocols for the extraction and quantification of Metolcarb from biological matrices, tailored for researchers in toxicology, environmental science, and drug development. The methods covered include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification and minimizing matrix effects.[3] The following protocols describe methods for homogenizing and extracting Metolcarb from biological tissues.

Protocol 1.1: General Tissue Homogenization

This protocol is the initial step for most analytical methods.

Materials:

- Biological tissue (e.g., liver, kidney, blood, brain)[4]
- Liquid nitrogen
- Homogenizer (e.g., bead beater or ultrasonicator)
- Centrifuge tubes (15 mL or 50 mL)
- Analytical balance
- Ice

Reagents:

- Methanol/water (80:20, v/v), ice-cold
- Phosphate-buffered saline (PBS), ice-cold

Procedure:

- Freshly collected tissue should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
- On an analytical balance, weigh approximately 50-100 mg of frozen tissue into a pre-chilled centrifuge tube. Record the exact weight.
- Add 1 mL of ice-cold 80% methanol. For blood samples, a different extraction solvent may be used as described in the subsequent protocols.
- Homogenize the tissue using a homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to prevent degradation.
- The resulting homogenate can be used for subsequent extraction procedures.

Protocol 1.2: QuEChERS-Based Extraction (for HPLC and GC Analysis)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices.

Materials:

- Tissue homogenate (from Protocol 1.1)
- 50 mL centrifuge tubes
- Vortex mixer
- Refrigerated centrifuge

Reagents:

- Acetonitrile (ACN)
- QuEChERS extraction salts: 4 g anhydrous magnesium sulfate (MgSO_4), 1 g sodium chloride (NaCl).
- Dispersive solid-phase extraction (dSPE) tubes containing: 150 mg MgSO_4 , 50 mg primary secondary amine (PSA).

Procedure:

- Transfer the tissue homogenate equivalent to 1-5 g of tissue into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN).
- Cap the tube and shake vigorously for 1 minute using a vortex mixer.
- Add the QuEChERS extraction salts (MgSO_4 and NaCl). Immediately cap and shake for another minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes at 4°C .
- Carefully collect the upper acetonitrile layer and transfer it to a dSPE tube.
- Vortex the dSPE tube for 30 seconds to facilitate cleanup.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

- The resulting supernatant is the cleaned-up extract. Transfer an aliquot into a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection.

Section 2: Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Metolcarb. Alternatively, HPLC with a Diode Array Detector (DAD) can be used.

Protocol 2.1: LC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump
- Autosampler
- C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

Procedure:

- Chromatographic Conditions:
 - Column Temperature: 40°C
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L

- Gradient Elution: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitor the precursor ion for Metolcarb ($[M+H]^+$, m/z 166.08) and at least two product ions for quantification and confirmation.
 - Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
- Quantification: Prepare a calibration curve using Metolcarb analytical standards in a matrix-matched solvent to account for matrix effects.

Method B: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on antigen-antibody recognition. A direct competitive ELISA is suitable for detecting small molecules like Metolcarb.

Protocol 2.2: Direct Competitive ELISA

Materials:

- Metolcarb ELISA kit (containing antibody-coated microtiter plate, Metolcarb-HRP conjugate, standards, buffers)
- Tissue extract (homogenate supernatant, potentially diluted)
- Microplate reader

Procedure:

- Prepare Metolcarb standards and samples (tissue extracts) according to the kit's instructions. This typically involves dilution in the provided assay buffer.

- Add a specific volume of the standard or sample to the wells of the antibody-coated microtiter plate.
- Add the Metolcarb-HRP conjugate to each well. This will compete with the Metolcarb in the sample for binding to the antibodies.
- Incubate the plate for the time and temperature specified in the kit protocol.
- Wash the plate multiple times with the wash buffer to remove unbound reagents.
- Add the TMB substrate solution to each well and incubate in the dark. The enzyme (HRP) will catalyze a color change.
- Stop the reaction by adding the stop solution. The color intensity will be inversely proportional to the Metolcarb concentration in the sample.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the Metolcarb concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation

Table 1: Typical Performance Data for Chromatographic Methods

Parameter	HPLC-DAD	LC-MS/MS
Matrix	Blood, Liver, Stomach Contents	Blood, Urine
Linearity (r^2)	>0.99	>0.99
Range	25 - 500 $\mu\text{g/mL}$	0.82 - 7.05 ng/mL
Recovery (%)	31 - 71%	75 - 114%
Precision (RSD)	< 15%	< 17%

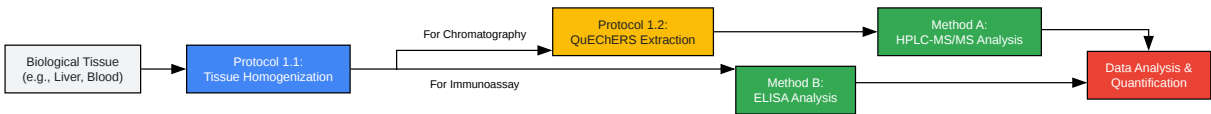
| LOQ | ~25 $\mu\text{g/mL}$ | 0.82 - 7.05 ng/mL |

Table 2: Typical Performance Data for ELISA Method

Parameter	Direct Competitive ELISA
Matrix	Agricultural Products (Juice, Vegetables)
Linear Range	1 - 104 ng/mL
IC ₅₀	22 - 40.74 ng/mL
Limit of Detection (LOD)	0.08 - 1.2 ng/mL
Recovery (%)	80.5 - 109.5%

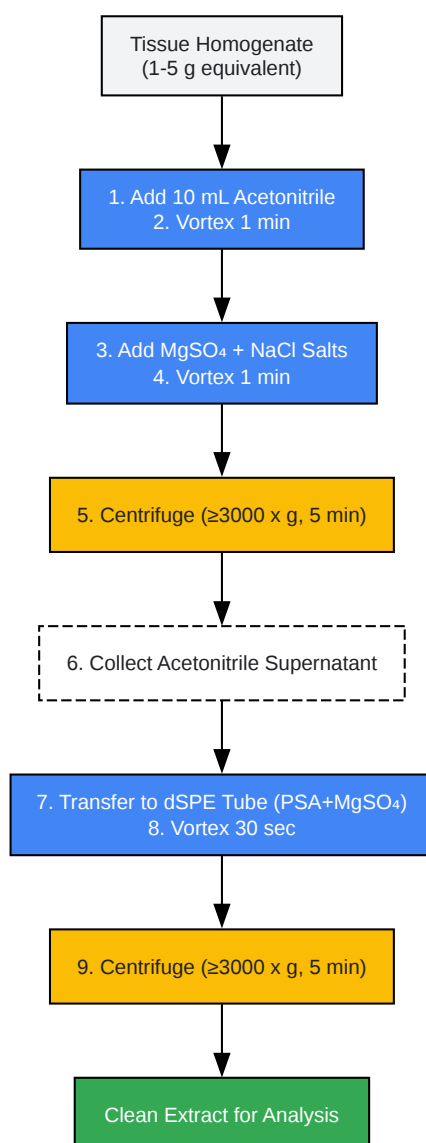
| Precision (CV) | Intra-assay: 2.9%, Inter-assay: 4.6% |

Visualizations



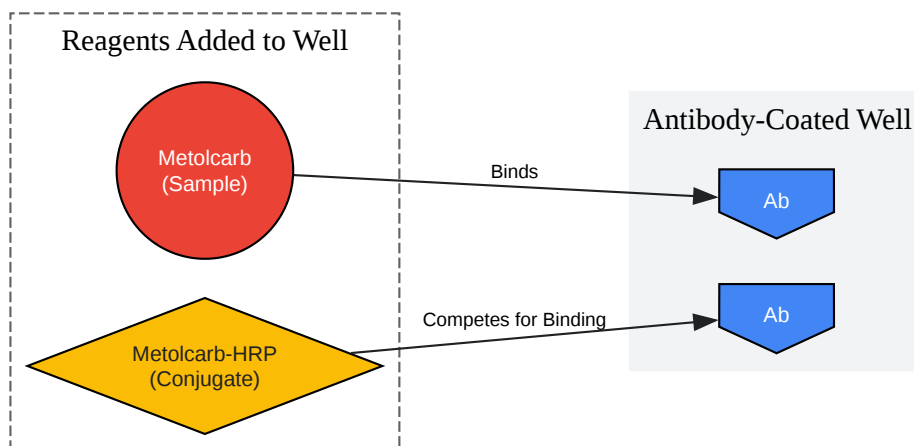
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Caption: Overall workflow for Metolcarb determination in biological tissues.



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Caption: Step-by-step workflow for the QuEChERS extraction protocol.



Competitive Binding Principle: More Metolcarb in the sample leads to less Metolcarb-HRP binding, resulting in a weaker color signal.

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Caption: Principle of Direct Competitive ELISA for Metolcarb detection.

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